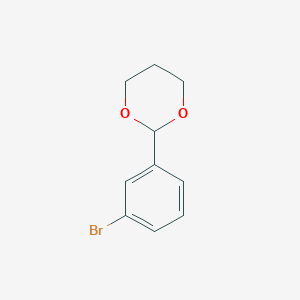

2-(3-Bromophenyl)-1,3-dioxane

Description

Molecular Architecture and Crystallographic Analysis

The molecular architecture of 2-(3-Bromophenyl)-1,3-dioxane centers around a six-membered heterocyclic ring system containing two oxygen atoms positioned at the 1 and 3 positions, with a brominated phenyl group attached at the 2 position. The compound exhibits a molecular weight of 243.10 grams per mole, reflecting the contribution of the bromine atom which significantly increases the molecular mass compared to unsubstituted analogs. The dioxane ring adopts a chair conformation similar to cyclohexane, providing optimal geometric arrangements for minimizing steric interactions while maintaining favorable orbital overlap between adjacent atoms.

Crystallographic investigations have revealed important structural parameters that define the three-dimensional geometry of this molecule. The carbon-oxygen bond lengths within the dioxane ring typically range from 1.42 to 1.45 angstroms, consistent with standard single bond values for carbon-oxygen interactions in cyclic ethers. The oxygen-carbon-oxygen bond angles approach the tetrahedral angle of approximately 109.5 degrees, indicating minimal ring strain despite the presence of two heteroatoms within the six-membered framework.

The bromophenyl substituent introduces additional complexity to the molecular architecture through its influence on overall molecular geometry and electronic distribution. The carbon-carbon bond connecting the dioxane ring to the aromatic system exhibits a length of approximately 1.52 angstroms, typical for aliphatic carbon-aromatic carbon single bonds. The bromine atom, positioned meta to the point of attachment, creates an asymmetric charge distribution within the aromatic ring that influences both the molecular dipole moment and the preferred conformational arrangements.

| Structural Parameter | Value | Reference |

|---|---|---|

| Molecular Formula | C₁₀H₁₁BrO₂ | |

| Molecular Weight | 243.10 g/mol | |

| Density | 1.514 g/mL at 25°C | |

| Refractive Index | n²⁰_D = 1.5520 |

Conformational analysis reveals that the molecule can adopt multiple low-energy conformations through rotation around the carbon-carbon bond linking the dioxane ring to the phenyl group. The preferred conformations are influenced by steric interactions between the aromatic ring and the axial hydrogen atoms of the dioxane ring, as well as electronic effects arising from the bromine substituent.

Properties

IUPAC Name |

2-(3-bromophenyl)-1,3-dioxane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11BrO2/c11-9-4-1-3-8(7-9)10-12-5-2-6-13-10/h1,3-4,7,10H,2,5-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JEMRRZJFAXMRKE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC(OC1)C2=CC(=CC=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60435718 | |

| Record name | 2-(3-bromophenyl)-1,3-dioxane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60435718 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

243.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

67437-93-8 | |

| Record name | 2-(3-bromophenyl)-1,3-dioxane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60435718 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Acetalization of 3-Bromobenzaldehyde with 1,3-Propanediol

- Mix 3-bromobenzaldehyde and 1,3-propanediol in a suitable solvent such as toluene.

- Add a catalytic amount of p-toluenesulfonic acid (PTSA) to catalyze the acetalization.

- Reflux the mixture with a Dean-Stark apparatus to continuously remove water formed during the reaction, shifting the equilibrium toward product formation.

- Reaction time typically ranges from several hours to 18 hours depending on conditions.

- After completion, neutralize the acid catalyst with aqueous sodium bicarbonate or sodium hydroxide.

- Extract the organic layer, dry over anhydrous sodium sulfate or magnesium sulfate, and concentrate under reduced pressure.

- Purify the crude product by column chromatography using appropriate eluents (e.g., pentane, ethyl acetate/hexane mixtures).

Yields: Reported yields for similar aromatic 1,3-dioxane acetals range from 60% to 82% depending on reaction conditions and purification methods.

Alternative Method: Use of 1,2-Ethanediol (Ethylene Glycol) to Form 1,3-Dioxolane Analogues

While this method produces 1,3-dioxolane derivatives rather than 1,3-dioxane, it is closely related and often used as a comparative synthesis:

- React 3-bromobenzaldehyde with ethylene glycol in the presence of PTSA in toluene.

- Stir at room temperature or reflux for 18 hours.

- Workup and purification as above.

- Yields reported around 81.5% for 2-(3-bromo-4-fluorophenyl)-1,3-dioxolane, a closely related compound.

This method highlights the importance of acid catalysis and water removal in acetal formation.

Reaction Conditions and Optimization

| Parameter | Typical Conditions | Notes |

|---|---|---|

| Aldehyde | 3-Bromobenzaldehyde | Purity affects yield |

| Diol | 1,3-Propanediol | Stoichiometric excess often used |

| Catalyst | p-Toluenesulfonic acid (PTSA) | 0.5–5 mol% typical |

| Solvent | Toluene or 1,4-dioxane | Toluene preferred for Dean-Stark setup |

| Temperature | Reflux (110–115 °C for toluene) | Room temperature possible but slower |

| Reaction Time | 12–18 hours | Monitored by TLC or NMR |

| Water Removal | Dean-Stark apparatus | Essential for driving equilibrium |

| Workup | Neutralization with NaHCO3 or NaOH | Extraction with dichloromethane or ether |

| Purification | Column chromatography | Silica gel, eluent gradient pentane/ethyl acetate |

Representative Experimental Data

| Step | Reagents & Amounts | Conditions | Yield (%) | Product Form |

|---|---|---|---|---|

| Acetalization | 3-Bromobenzaldehyde (10 g, 51 mmol), 1,3-propanediol (excess), PTSA (0.5 g) | Reflux in toluene, Dean-Stark, 18 h | 61–82 | Yellow viscous oil |

| Workup | Neutralize with NaOH, extract with DCM | Room temperature | — | Crude product |

| Purification | Silica gel chromatography | Pentane/ethyl acetate gradient | — | Pure 2-(3-bromophenyl)-1,3-dioxane |

Mechanistic Insights

- The acid catalyst protonates the aldehyde carbonyl oxygen, increasing electrophilicity.

- The diol attacks the protonated aldehyde, forming a hemiacetal intermediate.

- Intramolecular cyclization occurs to form the six-membered 1,3-dioxane ring.

- Water elimination is facilitated by reflux and Dean-Stark apparatus, shifting equilibrium toward acetal.

- The reaction is reversible; thus, continuous water removal is critical for high yield.

Comparative Notes on Related Compounds

- 2-(3-Bromophenyl)-1,3-dioxolane (five-membered ring) is synthesized similarly but using ethylene glycol instead of 1,3-propanediol.

- 2-(2-Bromoethyl)-1,3-dioxane involves different starting materials (acrolein and 1,3-propanediol) and bromination steps.

- The choice of diol determines ring size and properties of the final acetal.

Summary Table of Preparation Methods

Chemical Reactions Analysis

Types of Reactions

2-(3-Bromophenyl)-1,3-dioxane can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Oxidation Reactions: The phenyl ring can undergo oxidation to form quinones or other oxidized derivatives.

Reduction Reactions: The bromine atom can be reduced to form the corresponding phenyl derivative without the bromine.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium tert-butoxide, and other strong bases.

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are commonly used.

Major Products

Substitution: Products include various substituted phenyl-1,3-dioxane derivatives.

Oxidation: Products include quinones and other oxidized aromatic compounds.

Reduction: Products include phenyl-1,3-dioxane without the bromine atom.

Scientific Research Applications

2-(3-Bromophenyl)-1,3-dioxane has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: It can be used in the study of enzyme interactions and as a probe in biochemical assays.

Industry: It can be used in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-(3-Bromophenyl)-1,3-dioxane involves its interaction with various molecular targets, depending on its application. In biochemical assays, it may interact with enzymes or receptors, altering their activity. The bromine atom can participate in halogen bonding, which can influence the compound’s binding affinity and specificity.

Comparison with Similar Compounds

2-(3-Bromophenyl)-1,3-dithiane

- Structural Differences : Replacing the oxygen atoms in the 1,3-dioxane ring with sulfur yields 1,3-dithiane. The larger atomic radius of sulfur increases bond lengths (C–S ≈ 1.81 Å vs. C–O ≈ 1.43 Å), altering ring strain and torsional angles .

- Conformational Behavior : The 1,3-dithiane ring adopts a chair conformation, with the bromophenyl group forming an 86.38° dihedral angle relative to the ring plane. In contrast, 1,3-dioxane derivatives typically exhibit slightly flattened chair conformations due to reduced steric hindrance from smaller oxygen atoms .

- Intermolecular Interactions : Weak C–H⋯Cg (π-system) interactions stabilize the crystal packing of the dithiane derivative, whereas 1,3-dioxanes may rely more on dipole-dipole interactions due to the electronegativity of oxygen .

1,3-Oxathiane Derivatives

- A-Values : The A-values (equilibrium constants for axial-equatorial substituent preferences) for methyl groups in 1,3-oxathiane derivatives (e.g., 23 in ) are higher than those in 1,3-dioxanes, indicating greater steric demand in mixed heteroatom systems .

- Electronic Effects : Sulfur’s polarizability enhances the stability of thioacetate intermediates in synthetic pathways compared to dioxane analogs .

Substituent Effects: Bromophenyl vs. Alkyl Substituents

2-(2-Bromoethyl)-1,3-dioxane

- Reactivity : The bromoethyl substituent enables nucleophilic substitutions (e.g., with sodium iodide to generate iodides) more readily than the bromophenyl group due to reduced aromatic stabilization .

- Applications : Bromoethyl derivatives are intermediates in pharmaceuticals, whereas bromophenyl-substituted dioxanes are prioritized in materials science for their planar aromatic systems .

2,5,5-Trimethyl-2-(3-bromopropyl)-1,3-dioxane

- Steric Effects : The branched trimethyl and bromopropyl groups introduce significant steric hindrance, slowing reaction kinetics compared to the less hindered bromophenyl derivative .

Physicochemical Properties

| Property | 2-(3-Bromophenyl)-1,3-dioxane | 2-(3-Bromophenyl)-1,3-dithiane | 2-(2-Bromoethyl)-1,3-dioxane |

|---|---|---|---|

| Molecular Weight | ~245.11 g/mol | ~277.28 g/mol | ~211.07 g/mol |

| Melting Point | Not reported | 118–120°C (crystallographic) | Not reported |

| Solubility | Moderate in polar solvents | Low in water, high in DCM | High in organic solvents |

| A-Values (Me group) | ~0.6–0.8 kcal/mol¹ | ~0.5–0.7 kcal/mol¹ | Not applicable |

¹Estimated from analogous 1,3-dioxane and dithiane systems .

Biological Activity

2-(3-Bromophenyl)-1,3-dioxane is an organic compound with the molecular formula C10H9BrO2. It features a dioxane structure with a bromophenyl substituent, which can significantly influence its chemical reactivity and biological properties. Despite its potential, there is a notable lack of specific scientific literature documenting its biological activity. This article aims to consolidate available information regarding the biological implications of this compound, including its synthesis, structural characteristics, and potential interactions with biological targets.

Chemical Structure and Properties

The compound's structure consists of a dioxane ring fused with a bromophenyl group. The presence of the bromine atom may enhance the compound's lipophilicity and alter its interaction with biological molecules. The structural features can be summarized as follows:

| Property | Description |

|---|---|

| Molecular Formula | C10H9BrO2 |

| Functional Groups | Dioxane, Bromobenzene |

| Physical State | Solid (typically) |

| Solubility | Soluble in organic solvents |

Synthesis

The synthesis of this compound generally involves several steps that may include the reaction of 3-bromophenol with appropriate dioxane precursors under specific conditions. While detailed synthetic routes are not extensively documented in literature, typical methods may involve:

- Formation of the Dioxane Ring : Utilizing dioxane derivatives and brominated phenols.

- Catalysis : Employing Lewis acids or bases to facilitate ring closure.

- Purification : Common techniques include recrystallization or chromatography.

Biological Activity

Currently, there is no extensive documentation on the direct biological activity of this compound in scientific databases such as PubChem or Google Scholar. However, potential areas for investigation include:

- Binding Affinity Studies : Investigating how the compound interacts with various biological targets such as enzymes or receptors.

- Anticancer Activity : Given the structural similarities to other biologically active compounds, it may be hypothesized that it could exhibit anticancer properties similar to other brominated compounds.

Related Compounds

Research on structurally similar compounds suggests potential biological activities that could be extrapolated to this compound:

| Compound Name | Structural Features | Potential Biological Activity |

|---|---|---|

| 2-(4-Bromophenyl)-1,3-dioxane | Similar dioxane structure | Anticancer activity reported |

| 2-(3-Chlorophenyl)-1,3-dioxane | Chlorine instead of bromine | Varies; some anticancer properties |

| 2-(Phenyl)-1,3-dioxane | No halogen substituent | Limited activity reported |

Case Studies

While direct case studies on this compound are lacking, related research has shown that compounds with similar structural motifs often exhibit significant biological activities. For example:

- Flavonols : A study demonstrated that certain flavonol derivatives showed potent inhibitory effects against human non-small cell lung cancer cells (A549), indicating that similar structures could have therapeutic potential .

- Dithianes : Research into related dithiane compounds highlighted their utility in medicinal chemistry and potential for novel therapeutic applications .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 2-(3-Bromophenyl)-1,3-dioxane, and how can reaction conditions be optimized for high yield?

- Methodological Answer : The synthesis typically involves nucleophilic substitution or coupling reactions. For example, Grignard reagents derived from bromoethyl-dioxane/dioxolane precursors can react with aldehydes or ketones to form the target compound . Key parameters include temperature control (e.g., −78°C for Grignard stability), solvent choice (THF or ethers), and stoichiometric ratios. Optimization studies suggest that slow addition of the electrophile and inert atmosphere (N₂/Ar) improve yields by minimizing side reactions .

Q. How is the conformational analysis of this compound performed using spectroscopic methods?

- Methodological Answer : NMR spectroscopy (¹H and ¹³C) is critical for analyzing chair/boat conformations of the dioxane ring. Coupling constants (e.g., ) between axial/equatorial protons and NOE correlations help identify dominant conformers. For instance, a chair conformation with the bromophenyl group in an equatorial position is often observed to minimize steric strain . IR spectroscopy further confirms functional groups (e.g., C-Br stretching at ~550 cm⁻¹) .

Q. What crystallographic techniques are used to resolve the structure of this compound derivatives?

- Methodological Answer : Single-crystal X-ray diffraction (SXRD) with SHELX software (e.g., SHELXL for refinement) is standard. Key steps include data collection at low temperatures (100 K) to reduce thermal motion errors, absorption correction, and refinement of anisotropic displacement parameters. For example, the dihedral angle between the dioxane ring and bromophenyl group in related compounds is ~86°, indicating near-orthogonal orientation .

Advanced Research Questions

Q. How can contradictory crystallographic data on dihedral angles in halogenated dioxane derivatives be reconciled?

- Methodological Answer : Discrepancies often arise from crystal packing effects or solvent inclusion. For example, in 2-(3-Bromophenyl)-1,3-dithiane, the dihedral angle between the aromatic ring and heterocycle is 86.38°, while similar dioxane derivatives show slight variations due to C–H⋯π interactions . Computational modeling (DFT) can validate experimental data by comparing gas-phase vs. solid-state conformations. Multi-temperature SXRD studies further clarify thermal motion impacts .

Q. What strategies are employed to evaluate the biological activity of this compound in drug discovery pipelines?

- Methodological Answer : In vitro assays targeting enzyme inhibition (e.g., kinases) or receptor binding (GPCRs) are prioritized. For halogenated analogs, structure-activity relationship (SAR) studies correlate substituent positions (e.g., bromine at meta vs. para) with potency. High-throughput screening (HTS) using fluorescence polarization or SPR can identify hits, followed by ADMET profiling (e.g., microsomal stability) .

Q. How does the electron-withdrawing bromine substituent influence the reactivity of this compound in cross-coupling reactions?

- Methodological Answer : The bromine atom facilitates Suzuki-Miyaura or Ullmann couplings by acting as a leaving group. Computational studies (NBO analysis) show that the electron-withdrawing effect polarizes the C–Br bond, increasing electrophilicity at the phenyl ring. Optimized conditions for Pd-catalyzed couplings include using SPhos ligands and K₂CO₃ base in toluene/water mixtures at 80°C .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.